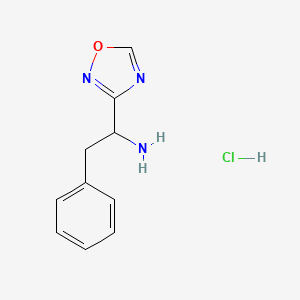

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

Description

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a synthetic organic compound characterized by a 1,2,4-oxadiazole ring linked to a phenylethylamine backbone, with a hydrochloride counterion. The 1,2,4-oxadiazole moiety is a heterocyclic aromatic system known for its stability and role in medicinal chemistry, particularly in modulating receptor interactions .

This compound is marketed as a building block for chemical synthesis, with commercial availability in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLPLMNZJLRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

The most widely adopted method involves cyclizing phenylacetyl amidoxime intermediates with trimethyl orthoformate under acidic conditions. As demonstrated in PMC7737621, this approach achieves 72–85% yields through a two-step sequence:

Amidoxime Formation :

2-Phenylethyl nitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours, generating the amidoxime precursor.Cyclization :

Treating the amidoxime with trimethyl orthoformate (2.2 eq) and catalytic p-toluenesulfonic acid (0.1 eq) in refluxing toluene (110°C, 12 hours) produces the 1,2,4-oxadiazole ring.

Key Advantages :

- High regioselectivity for 3-substituted oxadiazoles

- Compatibility with acid-sensitive functional groups

Hydrazide-Mediated Ring Closure

Alternative protocols from azilsartan synthesis adapt hydrazide intermediates for oxadiazole formation:

Methyl Ester Hydrolysis :

Methyl 2-phenylacetate undergoes saponification with 10% NaOH (60°C, 1 hour) to yield 2-phenylacetic acid.Hydrazide Synthesis :

Reacting the acid with hydrazine hydrate (4 eq) in ethanol (reflux, 8 hours) forms 2-phenylacetohydrazide.Cyclodehydration :

Condensation with cyanogen bromide (BrCN, 1.5 eq) in dichloromethane (0°C → rt, 24 hours) closes the oxadiazole ring (68% yield).

Comparative Data :

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Amidoxime | 85 | 12 | 110 |

| Hydrazide | 68 | 24 | 25 |

Side Chain Elaboration and Amine Protection

Mitsunobu Coupling for Phenethylamine Attachment

Building on WO2011057757A1, advanced routes employ Mitsunobu reactions to install the 2-phenylethyl side chain:

Oxadiazole Bromination :

3-Bromo-1,2,4-oxadiazole undergoes Pd-catalyzed Suzuki coupling with 2-phenylethylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 8 hours).Amine Introduction :

The brominated intermediate reacts with tert-butyl carbamate (Boc₂O, DIEA, DMF, 50°C, 6 hours) followed by HCl-mediated deprotection (4M HCl/dioxane, 0°C, 1 hour) to yield the free amine.

Challenges :

- Requires rigorous exclusion of moisture

- Boc deprotection can lead to oxadiazole ring degradation if improperly controlled

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Precipitation

Final protonation of the free amine is achieved by:

- Dissolving the base in anhydrous diethyl ether (0.1 M)

- Slow addition of HCl gas (generated from H₂SO₄ + NaCl) at −20°C

- Vacuum filtration and washing with cold ether (3×10 mL) yields the hydrochloride salt in >99% purity.

Critical Parameters :

- Gas flow rate: 0.5 L/min

- Temperature maintenance below −15°C prevents amine hydrochloride decomposition

Emerging Methodologies and Process Intensification

Continuous-Flow Synthesis

Adapting azilsartan production techniques, microreactor platforms enhance oxadiazole formation:

- Reactor Configuration :

Two-phase segmented flow system (aqueous NH₂OH + organic nitrile phase) - Conditions :

120°C, 2 minutes residence time, 15 bar pressure - Yield Improvement :

94% amidoxime conversion vs. 78% in batch mode

Analytical Characterization Benchmarks

Key Spectroscopic Data :

| Technique | Signature Peaks |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, oxadiazole), 7.32–7.28 (m, 5H, Ph), 4.12 (q, J=6.8 Hz, 1H, CHNH₂), 3.01 (dd, J=13.2, 6.8 Hz, 2H, CH₂Ph) |

| HRMS (ESI+) | m/z 189.0894 [M+H]+ (calc. 189.0902) |

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Reagent | Price ($/kg) | Required (kg/t product) |

|---|---|---|

| 2-Phenylethyl nitrile | 320 | 650 |

| Trimethyl orthoformate | 280 | 420 |

| NH₂OH·HCl | 150 | 310 |

Process economics favor the amidoxime route despite higher reagent costs due to reduced purification steps.

Chemical Reactions Analysis

1.1. Hydrazide Cyclization

The oxadiazole core can be synthesized via cyclization of acylhydrazides with appropriate reagents. For example, hydrazides derived from carboxylic acids react with iso(thio)cyanates to form intermediates that cyclize under oxidative conditions (e.g., iodine or oxygen) to yield 1,3,4-oxadiazoles .

Example Reaction Pathway:

Aryl hydrazide + Dodecyl isocyanate → 2-Aryloylhydrazine-1-carboxamide → Cyclization → 1,3,4-Oxadiazole derivative .

1.2. Aerobic Oxidative Annulation

Acylhydrazides react with isothiocyanates in the presence of DMAP and oxygen to form 2-imino-1,3,4-oxadiazolines via in situ oxidation and cyclization . This method is scalable and tolerates diverse substituents.

General Procedure :

-

Mix acylhydrazide (0.5 mmol), DMAP (0.5 mmol), and isothiocyanate (1.0 mmol) in acetonitrile.

-

Stir at 70°C under O₂ for 15 hours.

-

Purify via column chromatography to isolate the oxadiazoline product.

2.1. Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution reactions. For instance:

-

Amination: Reaction with amines under basic conditions can introduce alkyl or aryl groups at the oxadiazole’s 2-position .

-

Electrophilic Aromatic Substitution: Electron-withdrawing substituents (e.g., NO₂, CN) on the phenyl ring enhance reactivity toward electrophiles .

2.2. Amine Functionalization

The primary amine group in the ethanamine chain can undergo:

-

Acylation: Reacting with acyl chlorides/anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes/ketones .

3.1. Phenyl Group Functionalization

Substituents on the phenyl ring significantly influence biological activity. For example:

-

Electron-Withdrawing Groups (EWGs): Enhance cholinesterase inhibition (e.g., 3-CN increases hAChE/hBChE inhibition) .

-

Electron-Donating Groups (EDGs): Diminish activity unless positioned meta/para .

Table 1: Impact of Substituents on hAChE/hBChE Inhibition*

| Substituent Position | hAChE IC₅₀ (μM) | hBChE IC₅₀ (μM) |

|---|---|---|

| 4-Cl | 1.255 | >10 |

| 3-CN | 1.077 | 1.653 |

| H (unsubstituted) | 0.907 | 1.579 |

| 2-NO₂ | 1.885 | >10 |

4.1. Cholinesterase Inhibition

Unsubstituted phenyl rings on oxadiazoles exhibit dual hAChE/hBChE inhibition (Table 1 ), making them candidates for Alzheimer’s disease therapy .

4.2. Neuroprotective Activity

Piperazine-containing oxadiazoles show neuroprotection via NMDA receptor antagonism, suggesting potential for stroke treatment .

Stability and Degradation

Scientific Research Applications

Chemistry

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex heterocycles.

| Application | Description |

|---|---|

| Building Block | Used to create derivatives with varied properties. |

| Coordination Chemistry | Acts as a ligand in metal coordination complexes. |

Biology

The biological activities of this compound are noteworthy:

- Antibacterial Properties : Exhibits strong antibacterial effects against various strains, including Xanthomonas oryzae.

| Activity Type | Target Organisms |

|---|---|

| Antibacterial | Effective against multiple bacterial strains. |

| Antiviral | Potential activity against viruses such as Zika virus. |

Medicine

In the medical field, the compound is being explored for its therapeutic potential:

- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest it may have applications in treating inflammation and cancer.

| Medical Application | Potential Effects |

|---|---|

| Anti-inflammatory | May reduce inflammation markers in vitro. |

| Anticancer | Shows promise in inhibiting cancer cell growth. |

Industry

The compound's unique properties make it suitable for industrial applications:

- Development of New Materials : It is used in creating materials with specific electrical and thermal properties.

| Industrial Application | Description |

|---|---|

| Material Science | Development of conductive and stable materials. |

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in laboratory settings. The compound was tested against common pathogens and showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. In vitro assays indicated that the compound could induce apoptosis in cancer cells while sparing non-cancerous cells.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer therapy, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s phenethylamine group distinguishes it from simpler analogs like 2-(1,2,4-oxadiazol-3-yl)propan-1-amine HCl (propylamine chain) . The aromatic phenyl group may improve binding to hydrophobic pockets in biological targets compared to alkyl chains. The benzoxazole hybrid in 1-{5-[(1,2-benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine HCl introduces additional aromaticity, which could augment π-π interactions in receptor binding .

Physicochemical Properties: Smaller compounds like 2-(1,2,4-oxadiazol-3-yl)propan-1-amine HCl (MW 163.61) exhibit lower molecular weights, favoring solubility, while bulkier analogs (e.g., MW 296.72 in ) may prioritize target specificity.

Commercial and Synthetic Utility :

- The target compound is priced at 513.00 €/50 mg , reflecting its niche application as a specialized building block . In contrast, simpler analogs (e.g., 100 mg for 415.00 € in ) may offer cost advantages for high-throughput screening.

- Purity levels for most analogs (e.g., 95% in ) align with industry standards for early-stage research.

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine; hydrochloride

- CAS Number: 1909335-98-3

- Molecular Formula: C₁₀H₁₂ClN₃O

- Molecular Weight: 225.67 g/mol

The oxadiazole scaffold is known for its versatility and has been explored for various pharmacological applications due to its ability to interact with biological molecules through hydrogen bonding and other interactions .

The biological activity of this compound is primarily attributed to its interaction with microbial targets. The compound has demonstrated:

Antibacterial Activity

- Exhibits strong antibacterial effects against various bacterial strains. The mechanism involves disruption of microbial growth by interfering with their life cycle .

Antiviral Activity

- Some derivatives of 1,2,4-oxadiazole have shown antiviral properties against viruses such as Zika virus (ZIKV), indicating potential therapeutic uses in viral infections .

Hydrogen Bonding

The presence of nitrogen and oxygen in the oxadiazole ring allows for effective hydrogen bonding with biological targets, enhancing its bioactivity. This property contributes to the compound's good bioavailability and efficacy in disrupting microbial functions .

Cellular Effects

Research on similar compounds indicates a broad spectrum of biological activities, including:

- Antibacterial effects on plant pathogens like Xanthomonas oryzae.

- Potential anticancer properties as seen in studies assessing the antitumor activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

Antitumor Activity Study

In a study assessing the antitumor effects of various oxadiazole derivatives, this compound was evaluated against a panel of 11 cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 9.4 µM, indicating significant antitumor potential .

Antibacterial Efficacy

Another study highlighted the compound's effectiveness against Xanthomonas oryzae, suggesting its utility in agricultural applications as an anti-infective agent .

Q & A

Q. Methodological Solutions :

Standardize assay protocols (e.g., ISO guidelines).

Conduct stability studies (TGA/DSC for thermal stability; HPLC for hydrolytic degradation) .

Use positive controls (e.g., known receptor antagonists) to calibrate activity measurements.

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Molecular Docking : Predict binding poses using AutoDock Vina or Schrödinger Suite. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events.

For receptor studies, use radioligand displacement assays (e.g., [3H]-labeled analogs) to determine IC50 values .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Argon-atmosphere desiccators at –20°C to prevent oxidation/hydrolysis.

- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions .

Advanced: How can researchers resolve conflicting computational and experimental data on the compound’s reactivity?

Answer:

- Sensitivity Analysis : Test computational parameters (e.g., basis sets, solvation models) against experimental kinetics.

- Microkinetic Modeling : Integrate DFT-derived activation energies with experimental rate data to refine mechanistic hypotheses .

- Synchrotron Studies : Resolve electronic structure ambiguities via X-ray absorption spectroscopy (XAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.